DLPS

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

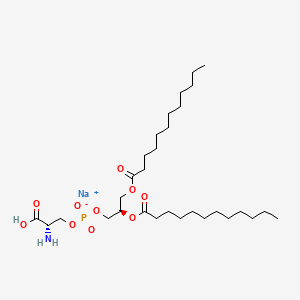

Fórmula molecular |

C30H57NNaO10P |

|---|---|

Peso molecular |

645.7 g/mol |

Nombre IUPAC |

sodium [(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C30H58NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-28(32)38-23-26(24-39-42(36,37)40-25-27(31)30(34)35)41-29(33)22-20-18-16-14-12-10-8-6-4-2;/h26-27H,3-25,31H2,1-2H3,(H,34,35)(H,36,37);/q;+1/p-1/t26-,27+;/m1./s1 |

Clave InChI |

QBSSGICBQYAHPS-OUPRKWGVSA-M |

SMILES isomérico |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCC.[Na+] |

SMILES canónico |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCCCCC.[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

Deacylated Lipopolysaccharide: A Technical Guide to a Potent TLR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deacylated lipopolysaccharide (dLPS) represents a modified form of the potent Gram-negative bacterial endotoxin, lipopolysaccharide (LPS). Through the selective removal of secondary acyl chains from its lipid A moiety, this compound is rendered significantly less toxic while retaining the ability to act as a competitive antagonist of the Toll-like receptor 4 (TLR4) signaling pathway. This unique characteristic positions this compound and its analogs as promising therapeutic candidates for the treatment of sepsis and other inflammatory conditions driven by excessive TLR4 activation. This technical guide provides an in-depth overview of the structure, preparation, and biological activity of this compound, including detailed experimental protocols and a summary of key quantitative data.

Introduction to Deacylated Lipopolysaccharide

Lipopolysaccharide, a major component of the outer membrane of Gram-negative bacteria, is a powerful elicitor of the innate immune response.[1] Its lipid A component is recognized by the TLR4/MD-2 receptor complex, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines.[2][3] While this response is crucial for clearing bacterial infections, its dysregulation can lead to life-threatening conditions like septic shock.

Deacylation, primarily through the action of the host enzyme acyloxyacyl hydrolase (AOAH), removes the secondary (acyloxyacyl-linked) fatty acyl chains from the lipid A moiety.[4][5] This modification dramatically reduces the endotoxic properties of LPS.[5][6] The resulting deacylated lipopolysaccharide is not only less inflammatory but also acts as an antagonist, competitively inhibiting the binding and signaling of fully acylated, pathogenic LPS.[6][7]

Structure and Mechanism of Action

The key structural difference between LPS and this compound lies in the lipid A portion. Hexa-acylated lipid A, found in bacteria like E. coli, is a potent TLR4 agonist. The removal of the two secondary acyl chains by AOAH results in a tetra-acylated structure.[4][8] This under-acylated form can still bind to the TLR4/MD-2 complex but fails to induce the conformational changes necessary for receptor dimerization and downstream signaling.[1][2]

The antagonistic activity of this compound is multifaceted. It can compete with LPS for binding to LPS-binding protein (LBP) and the co-receptor CD14, which are crucial for presenting LPS to the TLR4/MD-2 complex.[1][7] Furthermore, this compound can act at a site distal to the initial LPS-CD14 interaction, suggesting a more complex inhibitory mechanism.[7]

dot

References

- 1. invivogen.com [invivogen.com]

- 2. Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LPS-induced upregulation of the TLR4 signaling pathway inhibits osteogenic differentiation of human periodontal ligament stem cells under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deacylation of structurally diverse lipopolysaccharides by human acyloxyacyl hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detoxification of bacterial lipopolysaccharides (endotoxins) by a human neutrophil enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deacylated lipopolysaccharide inhibits neutrophil adherence to endothelium induced by lipopolysaccharide in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stork: Enzymatically deacylated lipopolysaccharide (LPS) can antagonize LPS at multiple sites in the LPS recognition pathway [storkapp.me]

- 8. Deacylation of Purified Lipopolysaccharides by Cellular and Extracellular Components of a Sterile Rabbit Peritoneal Inflammatory Exudate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Deacylated Lipopolysaccharide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through the Toll-like receptor 4 (TLR4) complex. This activation can lead to a life-threatening condition known as sepsis. The immunostimulatory activity of LPS resides in its lipid A moiety. Deacylation of LPS, specifically the removal of secondary acyl chains from lipid A, results in a molecule with dramatically reduced inflammatory potential. This guide provides a comprehensive overview of the biological activity of deacylated LPS, focusing on its mechanism as a TLR4 antagonist. We present quantitative data on its reduced ability to induce inflammatory cytokines, detail key experimental protocols for its study, and illustrate the underlying signaling pathways and experimental workflows. This document serves as a critical resource for professionals investigating immunomodulation and developing therapeutics for sepsis and other inflammatory diseases.

Introduction to Lipopolysaccharide (LPS) and its Deacylated Form

Lipopolysaccharide, also known as endotoxin, is a critical structural component of the outer membrane of nearly all Gram-negative bacteria.[1][2] It is a pathogen-associated molecular pattern (PAMP) that is powerfully recognized by the host's innate immune system.[3]

Structure of LPS: LPS is composed of three distinct domains:

-

O-Antigen: A repeating polysaccharide chain that is highly variable and antigenic.

-

Core Oligosaccharide: A short, conserved sugar chain that links the O-antigen to Lipid A.

-

Lipid A: The hydrophobic anchor of the molecule, embedded in the bacterial membrane.[2][3] It consists of a bis-phosphorylated glucosamine (B1671600) disaccharide with multiple fatty acid chains. The immunostimulatory and endotoxic activities of LPS are almost exclusively attributed to the Lipid A component.[2][3]

The number and length of acyl chains on Lipid A are major determinants of its biological activity.[2] The most potent, "hexa-acylated" form, found in pathogenic bacteria like E. coli, strongly activates the immune system.[2]

Deacylated LPS (Lipid IVA): Deacylation refers to the removal of fatty acid chains from Lipid A. The leukocyte enzyme acyloxyacyl hydrolase (AOAH) selectively removes the secondary (non-hydroxylated) acyl chains from LPS.[4][5] The resulting molecule is often a tetra-acylated precursor known as Lipid IVA .[6][7] This structural modification is the key to its altered biological function. While hexa-acylated LPS is a potent TLR4 agonist, the underacylated Lipid IVA acts as a TLR4 antagonist in human cells.[1][7]

Mechanism of Action: TLR4 Antagonism

The biological effects of LPS are mediated primarily through a receptor complex consisting of Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation protein 2 (MD-2).[2][8]

LPS-Induced TLR4 Activation:

-

Binding: LPS in the bloodstream is first bound by LPS-binding protein (LBP).[2]

-

Transfer: LBP transfers the LPS molecule to CD14, a receptor on the surface of immune cells like macrophages.[2]

-

Complex Formation: CD14 presents LPS to the TLR4-MD-2 complex. The acyl chains of Lipid A insert into a hydrophobic pocket within MD-2.[2][9]

-

Dimerization & Signaling: The binding of hexa-acylated Lipid A induces a conformational change in the TLR4-MD-2 complex, causing two receptor complexes to dimerize.[7][8] This dimerization brings the intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[2][10]

How Deacylated LPS (Lipid IVA) Acts as an Antagonist: Deacylated LPS, such as Lipid IVA, can still bind to the MD-2 pocket of the TLR4 receptor complex. However, due to its different acylation pattern (four chains instead of six), it fails to induce the specific conformational change required for receptor dimerization.[7] All four of its acyl chains are typically accommodated within the MD-2 pocket, preventing the interaction with the adjacent TLR4 molecule that is necessary for signaling.[7]

By occupying the binding site on MD-2 without triggering activation, deacylated LPS acts as a competitive antagonist, blocking the binding and subsequent pro-inflammatory effects of potent, hexa-acylated LPS.[2][6] It is important to note that while Lipid IVA is an antagonist in humans, it can act as a weak agonist in some species, such as mice, due to differences in the TLR4/MD-2 receptor structure.[7][11]

Quantitative Data on Biological Activity

The deacylation of LPS leads to a dramatic reduction in its ability to stimulate inflammatory responses. Enzymatic deacylation can reduce the activity of LPS by over 100-fold.[6]

Table 1: Comparative Cytokine Induction This table summarizes the differential effects of hexa-acylated LPS and deacylated LPS (Lipid IVA) on the production of key pro-inflammatory cytokines by immune cells.

| Stimulus | Cell Type | Concentration | TNF-α Production | IL-6 Production | Reference |

| E. coli LPS | Human Whole Blood | 1 ng/mL | High (Dose-dependent release) | Not specified | [6] |

| Lipid IVA | Human Whole Blood | 1-1000 ng/mL | Very low to negligible | Not specified | [6] |

| E. coli LPS | Murine Macrophages | 0.05-1 mg/kg (in vivo) | Significant increase | Significant increase | [12][13] |

| Lipid IVA | Human Monocytic Cells | 100 ng/mL | Modest agonistic activity at high concentrations | Not specified | [1] |

Table 2: In Vitro Antagonistic Activity This table illustrates the ability of deacylated LPS to inhibit the effects of potent LPS.

| Antagonist | Agonist (E. coli LPS) | Cell Type/System | Measured Effect | Inhibition | Reference |

| Lipid IVA | Rc LPS or Lipid A | Human Whole Blood | TNF release | Dose-dependent inhibition | [6] |

| Deacylated Neisseria LPS | Neisseria/Salmonella LPS | Murine Splenocytes | Mitogenesis (cell proliferation) | Significant blockage of activity | [4] |

| Underacylated LPS | Hexa-acylated LPS | TLR4-expressing cells | NF-κB activation | Dose-dependent inhibition | [2] |

Signaling Pathway Visualization

The following diagrams illustrate the molecular interactions at the TLR4 receptor.

Caption: TLR4 activation by agonist LPS vs. competitive antagonism by deacylated LPS.

Key Experimental Protocols

Detailed methodologies are crucial for studying the biological activity of deacylated LPS.

Protocol 1: In Vitro TLR4 Antagonism Assay using Reporter Cells

This protocol assesses the ability of a test compound (e.g., deacylated LPS) to inhibit LPS-induced TLR4 activation.

-

Objective: To quantify the antagonistic activity of deacylated LPS.

-

Cell Line: HEK-Blue™ hTLR4 cells (InvivoGen) or RAW 264.7 murine macrophages.[14] HEK-Blue cells are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Materials:

-

HEK-Blue™ hTLR4 cells and detection media.

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, penicillin/streptomycin.[14]

-

Highly purified hexa-acylated LPS (E. coli O111:B4).

-

Deacylated LPS (Lipid IVA) or other test antagonists.

-

96-well cell culture plates.

-

-

Methodology:

-

Cell Seeding: Seed HEK-Blue™ hTLR4 cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate for 24-48 hours.

-

Pre-treatment (Antagonist): Remove culture medium. Add fresh medium containing various concentrations of deacylated LPS to the wells. Incubate for 1-2 hours.[14] A vehicle control (e.g., endotoxin-free water) must be included.

-

Stimulation (Agonist): To the antagonist-treated wells, add a fixed, sub-maximal concentration of E. coli LPS (e.g., 10 ng/mL). Include control wells with LPS only (positive control) and medium only (negative control).

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.

-

Detection: Collect a sample of the cell culture supernatant. Measure SEAP activity according to the manufacturer's protocol, typically by adding a detection reagent that produces a colorimetric change.

-

Analysis: Read the absorbance on a microplate reader. Calculate the percentage of inhibition of NF-κB activation relative to the positive control (LPS alone).

-

Caption: A typical experimental workflow for assessing TLR4 antagonistic properties.

Protocol 2: Cytokine Measurement by ELISA

This protocol quantifies the production of specific cytokines from immune cells in response to LPS and antagonists.

-

Objective: To measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

-

Cell Line: Primary human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like THP-1 or RAW 264.7.[1][14]

-

Methodology:

-

Cell Stimulation: Prepare and stimulate cells as described in Protocol 1 (Steps 1-4).

-

Supernatant Collection: After the incubation period, centrifuge the culture plates/tubes to pellet the cells.[14] Carefully collect the supernatant, which contains the secreted cytokines.

-

ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., human TNF-α) using a commercial kit, following the manufacturer's instructions precisely.[14] This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and collected supernatants.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Analysis: Measure the absorbance using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[14]

-

Therapeutic Potential and Drug Development

The ability of deacylated LPS and its synthetic analogs to act as TLR4 antagonists has made them attractive candidates for the treatment of sepsis and other inflammatory conditions.[1][15] Sepsis is characterized by an overwhelming inflammatory response to infection, and blocking the initial trigger—LPS activation of TLR4—is a key therapeutic strategy.[6][15][16]

-

Sepsis Therapeutics: Synthetic analogs of underacylated Lipid A, such as Eritoran (E5564), were developed to competitively inhibit LPS binding to the TLR4-MD-2 complex.[3][8] These molecules were designed to prevent the systemic inflammation that leads to septic shock.[2]

-

Clinical Challenges: While promising in preclinical studies, some TLR4 antagonists, including Eritoran, have not demonstrated a significant survival benefit in large-scale human clinical trials for severe sepsis. This highlights the complexity of sepsis pathophysiology, which involves numerous inflammatory pathways beyond TLR4 activation.

-

Other Applications: The immunomodulatory properties of deacylated LPS are also being investigated for use as vaccine adjuvants (e.g., Monophosphoryl Lipid A, or MPLA) and for treating chronic inflammatory diseases.[1][3]

Conclusion

Deacylated lipopolysaccharide represents a fascinating example of how subtle structural modifications to a microbial molecule can profoundly alter its interaction with the host immune system. By transitioning from a potent TLR4 agonist to a competitive antagonist (in humans), deacylated LPS (Lipid IVA) and its analogs provide a powerful tool for dissecting the mechanisms of innate immunity. While the direct application of TLR4 antagonists for sepsis has faced clinical hurdles, the knowledge gained continues to inform the development of novel immunomodulatory therapies for a wide range of inflammatory and infectious diseases. This guide provides the foundational technical information required for researchers and developers to effectively work with and understand this important class of molecules.

References

- 1. Tunable Enzymatic Synthesis of the Immunomodulator Lipid IVA To Enable Structure–Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Biosynthesis and Structure-Activity Relationships of the Lipid A Family of Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deacylation of Purified Lipopolysaccharides by Cellular and Extracellular Components of a Sterile Rabbit Peritoneal Inflammatory Exudate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid IVA inhibits synthesis and release of tumor necrosis factor induced by lipopolysaccharide in human whole blood ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid A-Mediated Bacterial–Host Chemical Ecology: Synthetic Research of Bacterial Lipid As and Their Development as Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dimethyl Fumarate Protects against Lipopolysaccharide- (LPS-) Induced Sepsis through Inhibition of NF-κB Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. Development of LPS antagonistic therapeutics: synthesis and evaluation of glucopyranoside-spacer-amino acid motifs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. The Role of Inflammasomes in LPS and Gram-Negative Bacterial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Deacylated Lipopolysaccharide Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The immunostimulatory activity of LPS is primarily attributed to its lipid A moiety. The number of acyl chains on the lipid A portion is a critical determinant of its biological activity. Typically, hexa-acylated LPS, found in bacteria like E. coli, is highly endotoxic and elicits a strong pro-inflammatory response. In contrast, deacylated lipopolysaccharide (dLPS), which has fewer than six acyl chains (commonly tetra-acylated), often exhibits attenuated or even antagonistic activity at the Toll-like receptor 4 (TLR4) complex. This guide provides a comprehensive overview of the signaling pathways activated by deacylated LPS, with a focus on quantitative data, experimental methodologies, and the therapeutic implications for drug development.

Core Signaling Pathways of Deacylated LPS

Deacylated LPS, like its hexa-acylated counterpart, is primarily recognized by the TLR4 receptor complex, which also involves the co-receptors MD-2 and CD14. However, the reduced acylation of this compound leads to a different mode of interaction with this complex, resulting in altered downstream signaling. The canonical TLR4 signaling cascade is bifurcated into two main branches: the MyD88-dependent and the TRIF-dependent pathways.

MyD88-Dependent Pathway

This pathway is initiated at the plasma membrane upon ligand binding to the TLR4/MD-2 complex. It leads to the rapid activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. While hexa-acylated LPS is a potent activator of this pathway, tetra-acylated this compound often shows a reduced capacity to induce these cytokines.[1][2] However, some studies have shown that tetra-acyl LPS can induce a stronger and earlier translocation of NF-κB into the nucleus compared to hexa-acyl LPS.[1][2]

TRIF-Dependent Pathway

This pathway is initiated after the internalization of the TLR4 complex into endosomes. It leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons (IFN-α/β). The TRIF-dependent pathway is also capable of activating NF-κB, although with delayed kinetics compared to the MyD88-dependent pathway. The precise role of this compound in activating the TRIF-dependent pathway is still under investigation, with some evidence suggesting it may be a weaker inducer compared to hexa-acylated LPS.

Quantitative Data on Deacylated LPS Signaling

The following tables summarize key quantitative data comparing the activity of deacylated (tetra-acylated) LPS with canonical hexa-acylated LPS.

Table 1: Receptor Binding and Activation

| Ligand | Receptor Complex | Binding Affinity (KD) | EC50 for TLR4 Activation | Reference |

| Hexa-acylated LPS | TLR4/MD-2/CD14 | ~2.3 µM (for MD-2), ~8.7 µM (for CD14) | Not consistently reported in these units | [3][4] |

| Tetra-acylated LPS | TLR4/MD-2 | Binding is often weaker or antagonistic, but specific KD values are not readily available in the literature. It has been noted that concentrations up to 100-fold higher than hexa-acylated LPS may be needed for a comparable response.[5] | Not consistently reported | [5] |

Table 2: Downstream Signaling Activation

| Ligand | Cell Type | Pathway Component | Activation Level (Fold Change vs. Control) | Time Point | Reference |

| Hexa-acylated LPS | Mouse BMDC | NF-κB (p65/RelA) Translocation | ~40% of cells | 30 min | [6] |

| Tetra-acylated LPS | Mouse BMDC | NF-κB (p65/RelA) Translocation | ~60% of cells (significantly higher than hexa-acyl LPS) | 30 min | [6] |

| Hexa-acylated LPS | Mouse BMDC | S6 Phosphorylation | ~2-fold | 30 min | [1] |

| Tetra-acylated LPS | Mouse BMDC | S6 Phosphorylation | ~4-fold (stronger than hexa-acyl LPS) | 30 min | [1] |

Table 3: Cytokine Production

| Ligand | Cell Type | Cytokine | Concentration (pg/mL) | Reference |

| Hexa-acylated LPS | Human mDC | IL-12 | ~1500 | [1] |

| Tetra-acylated LPS | Human mDC | IL-12 | ~200 (significantly lower) | [1] |

| Hexa-acylated LPS | Human mDC | IL-6 | ~1000 | [1] |

| Tetra-acylated LPS | Human mDC | IL-6 | ~200 (significantly lower) | [1] |

| Hexa-acylated LPS | Human mDC | TNF-α | ~3000 | [1] |

| Tetra-acylated LPS | Human mDC | TNF-α | ~500 (significantly lower) | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of deacylated LPS signaling are provided below.

TLR4 Activation Assay using HEK-Blue™ Cells

This protocol describes the use of a commercially available HEK293 cell line that stably expresses human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR4 cells (InvivoGen)[7]

-

HEK-Blue™ Detection medium (InvivoGen)[8]

-

Hexa-acylated LPS (e.g., from E. coli O111:B4)

-

Deacylated LPS (e.g., tetra-acylated LPS from E. coli msbB mutant)

-

96-well flat-bottom plates

-

Sterile, endotoxin-free water

-

CO₂ incubator (37°C, 5% CO₂)

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Preparation: Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions. On the day of the experiment, detach cells using PBS and resuspend them in HEK-Blue™ Detection medium to a concentration of approximately 1.4 x 10⁵ cells/mL.[9]

-

Sample Preparation: Prepare serial dilutions of hexa-acylated LPS and deacylated LPS in sterile, endotoxin-free water or culture medium.

-

Assay Setup:

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-16 hours.[8]

-

Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer. The color change in the medium is proportional to the level of SEAP activity, which reflects NF-κB activation.[8]

Cytokine Secretion Measurement by ELISA

This protocol outlines a general sandwich ELISA procedure for quantifying cytokine concentrations in cell culture supernatants.

Materials:

-

Cell culture supernatant from stimulated cells

-

96-well ELISA plates

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine of interest)

-

Recombinant cytokine standard

-

Streptavidin-HRP

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Microplate reader

Procedure:

-

Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[10][11]

-

Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[10][11]

-

Sample and Standard Incubation: Wash the plate. Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.[10]

-

Detection Antibody Incubation: Wash the plate. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[10]

-

Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.[10]

-

Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.[10]

-

Stopping the Reaction: Add 50 µL of stop solution to each well.[10]

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[12]

Co-immunoprecipitation of TLR4 and MyD88

This protocol describes a method to assess the interaction between TLR4 and its downstream adaptor protein MyD88 following cell stimulation.

Materials:

-

Cell lysates from stimulated and unstimulated cells

-

Anti-TLR4 antibody for immunoprecipitation

-

Anti-MyD88 antibody for Western blotting

-

Protein A/G sepharose beads

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Lysis: Lyse stimulated and unstimulated cells in ice-cold lysis buffer.[13]

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G sepharose beads for 1 hour at 4°C.[13]

-

Immunoprecipitation: Add the anti-TLR4 antibody to the pre-cleared lysates and incubate overnight at 4°C with gentle rotation.[13]

-

Immune Complex Capture: Add fresh protein A/G sepharose beads to each sample and incubate for 1-2 hours at 4°C to capture the immune complexes.[13]

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.[13]

-

Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-MyD88 antibody to detect the co-immunoprecipitated protein.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway Diagrams

Caption: Differential TLR4 signaling by hexa-acylated vs. tetra-acylated LPS.

Caption: The MyD88-dependent signaling cascade downstream of TLR4.

Caption: The TRIF-dependent signaling cascade initiated from the endosome.

Experimental Workflow Diagram

Caption: Workflow for a sandwich ELISA to quantify cytokine production.

Therapeutic Potential and Drug Development

The distinct signaling properties of deacylated LPS have significant implications for drug development.

TLR4 Antagonists for Sepsis and Inflammatory Diseases

The ability of certain forms of this compound to antagonize the potent pro-inflammatory effects of hexa-acylated LPS makes them attractive candidates for the treatment of sepsis and other inflammatory conditions. Eritoran (E5564), a synthetic analogue of the lipid A from Rhodobacter sphaeroides (a tetra-acylated LPS), was developed as a TLR4 antagonist.[5][12] It functions by competing with endotoxic LPS for binding to MD-2, thereby preventing the dimerization of TLR4 and subsequent signal transduction.[9][12] While Eritoran did not meet its primary endpoint in a large Phase III clinical trial for severe sepsis, its development has provided valuable insights into targeting the TLR4 pathway.[5] Research into TLR4 antagonists continues for conditions such as intestinal inflammation.[6]

Vaccine Adjuvants

Deacylated LPS derivatives have been successfully developed as vaccine adjuvants. Monophosphoryl lipid A (MPLA), a detoxified derivative of LPS from Salmonella minnesota, is a key example.[1][11] MPLA is deacylated and has a phosphate (B84403) group removed, which significantly reduces its toxicity while retaining its immunostimulatory properties.[14] It functions as a TLR4 agonist, promoting a robust immune response to co-administered antigens. MPLA is a component of the licensed AS04 adjuvant system, which is used in vaccines against human papillomavirus (HPV) and hepatitis B virus (HBV). The success of MPLA highlights the potential of leveraging the signaling properties of modified LPS for enhancing vaccine efficacy.[11]

Conclusion

Deacylated lipopolysaccharides represent a fascinating class of molecules that interact with the innate immune system in a nuanced manner. Their altered signaling through the TLR4 complex, often leading to attenuated pro-inflammatory responses or even antagonism, provides a rich area for basic research and drug development. A thorough understanding of the quantitative differences in their signaling pathways compared to canonical LPS is crucial for the rational design of novel therapeutics, from anti-sepsis agents to advanced vaccine adjuvants. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of deacylated LPS in medicine.

References

- 1. Monophosphoryl Lipid A (MPLA) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]

- 2. Anti-endotoxic activity and structural basis for human MD-2·TLR4 antagonism of tetraacylated lipid A mimetics based on βGlcN(1↔1)αGlcN scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eritoran - Wikipedia [en.wikipedia.org]

- 4. Lipopolysaccharides with Acylation Defects Potentiate TLR4 Signaling and Shape T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Toll-like Receptor 4 (TLR4) Antagonist Eritoran Tetrasodium Attenuates Liver Ischemia and Reperfusion Injury through Inhibition of High-Mobility Group Box Protein B1 (HMGB1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Putting endotoxin to work for us: Monophosphoryl lipid A as a safe and effective vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monophosphoryl Lipid A (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

The Role of Dendrobium Polysaccharides in Toll-like Receptor 4 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrobium species, a significant source of traditional Chinese medicine, are rich in bioactive polysaccharides (DLPS). Emerging research has identified these polysaccharides as potent modulators of the innate immune system, primarily through their interaction with Toll-like receptor 4 (TLR4). This technical guide provides an in-depth overview of the role of this compound in TLR4 signaling, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound as immunomodulatory agents.

Data Presentation: Quantitative Effects of this compound on TLR4 Signaling

The interaction of this compound with TLR4 on immune cells, particularly macrophages, triggers a cascade of downstream events, leading to the production of various cytokines and inflammatory mediators. The following tables summarize the quantitative data from various studies on the effects of polysaccharides from different Dendrobium species.

Table 1: Effect of Dendrobium Polysaccharides on Cytokine Secretion in Macrophages

| Dendrobium Species | Polysaccharide | Concentration (µg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | Reference |

| D. huoshanense | DHP | 100 | ~15000 | ~250 | ~1000 | [1] |

| D. devonianum | DvP-1 | 100 | ~12000 | Not Reported | ~8000 | [2] |

| D. officinale (Yunnan) | CP | 1000 | 16379.9 ± 465.3 | Not Reported | 17.1 ± 4.8 | [1] |

| D. officinale (Anhui) | CP | 1000 | 15741.3 ± 481.8 | Not Reported | 8 ± 5 | [1] |

| D. officinale (Zhejiang) | CP | 1000 | 14987.1 ± 345.6 | Not Reported | 12.3 ± 3.4 | [1] |

| D. fimbriatum | CP | 1000 | 13456.2 ± 512.7 | Not Reported | 10.1 ± 2.1 | [1] |

| D. nobile | DNP1 | 200 | Not Reported | Not Reported | Not Reported | [3] |

| D. moschatum | DMP-NP1 | 20 (1.23 µM) | Inhibition of LPS-induced secretion | Inhibition of LPS-induced secretion | Inhibition of LPS-induced secretion | [2] |

Note: "CP" refers to crude polysaccharides. Data are presented as mean ± SEM or as approximate values extrapolated from graphical representations where exact values were not provided.

Table 2: Binding Affinity and Interaction Data of Dendrobium Polysaccharides with TLR4/MD-2

| Polysaccharide | Method | Binding Target | Binding Affinity (Kcal/mol) | Key Findings | Reference |

| DNP1 from D. nobile | Surface Plasmon Resonance (SPR) | TLR4 | No direct binding observed | DNP1 requires both MD-2 and TLR4 for its anti-inflammatory effect. | [3] |

| DNP1 from D. nobile | Molecular Docking | TLR4-MD2 Complex | -7.9 | DNP1 is predicted to bind stably to the TLR4-MD2 complex. | [3] |

Signaling Pathways

This compound activate TLR4, which subsequently initiates downstream signaling through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines. The TRIF-dependent pathway, initiated after TLR4 internalization, leads to the activation of IRF3 and the production of type I interferons.

This compound-Mediated TLR4 Activation and Downstream Signaling

The following diagram illustrates the activation of TLR4 by this compound and the subsequent signaling cascades.

Caption: this compound binds to the TLR4/MD-2 complex, inducing dimerization and recruitment of MyD88, leading to NF-κB and MAPK activation.

Experimental Workflow for Investigating this compound-TLR4 Signaling

The following diagram outlines a typical experimental workflow to investigate the interaction between this compound and the TLR4 signaling pathway.

Caption: A typical workflow for studying the effects of this compound on TLR4 signaling in macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of this compound in TLR4 signaling.

TLR4/MD-2 Binding Assay using Surface Plasmon Resonance (SPR)

Objective: To determine the direct binding affinity of this compound to the TLR4/MD-2 complex.

Materials:

-

Biacore T200 system (or equivalent)

-

CM5 sensor chip

-

Anti-histidine antibody

-

Recombinant human TLR4/MD-2 complex (with a histidine tag)

-

This compound solution at various concentrations

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 1.5)

Protocol:

-

Chip Immobilization:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Immobilize the anti-histidine antibody (diluted to 50 µg/mL in 10 mM sodium acetate, pH 4.5) onto the chip surface.

-

Deactivate any remaining active esters with 1 M ethanolamine-HCl, pH 8.5.

-

-

Ligand Capture:

-

Inject the His-tagged TLR4/MD-2 complex over the antibody-coated surface to allow for capture.

-

-

Analyte Binding:

-

Inject different concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, 200 µg/mL) in running buffer over the captured TLR4/MD-2 complex.

-

Monitor the association and dissociation phases in real-time by recording the change in response units (RU).

-

-

Regeneration:

-

After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the captured ligand and analyte.

-

-

Data Analysis:

-

Analyze the sensorgrams using appropriate binding models (e.g., steady-state affinity or kinetic analysis) to determine the binding affinity (KD).

-

Western Blot Analysis of NF-κB and MAPK Pathway Activation

Objective: To quantify the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways following this compound stimulation.

Materials:

-

RAW264.7 macrophages (or other suitable cell line)

-

This compound

-

LPS (positive control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed RAW264.7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 0, 15, 30, 60 minutes). Include a positive control (LPS) and an untreated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Collect the cell lysates and centrifuge to remove cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using ECL reagent.

-

-

Image Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels and to a loading control (e.g., β-actin).

-

Quantification of Cytokine Production by ELISA

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant after this compound stimulation.

Materials:

-

RAW264.7 macrophages

-

This compound

-

LPS (positive control)

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

96-well ELISA plates

-

Plate reader

Protocol:

-

Cell Culture and Supernatant Collection:

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

-

Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatants and centrifuge to remove any cells or debris.

-

-

ELISA Procedure:

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:

-

Coating the plate with a capture antibody.

-

Blocking the plate.

-

Adding the standards and samples (cell culture supernatants).

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate solution (e.g., TMB).

-

Stopping the reaction with a stop solution.

-

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Generate a standard curve using the known concentrations of the cytokine standards.

-

Calculate the concentration of the cytokines in the samples by interpolating their absorbance values from the standard curve.

-

NF-κB Reporter Assay

Objective: To measure the activation of the NF-κB transcription factor in response to this compound stimulation.

Materials:

-

HEK-Blue™ hTLR4 cells (or other suitable NF-κB reporter cell line)

-

This compound

-

LPS (positive control)

-

QUANTI-Blue™ Solution (or other appropriate substrate for the reporter enzyme)

-

96-well plates

-

Spectrophotometer or plate reader

Protocol:

-

Cell Culture and Stimulation:

-

Plate the HEK-Blue™ hTLR4 cells in a 96-well plate.

-

Stimulate the cells with various concentrations of this compound for 16-24 hours.

-

-

Reporter Gene Assay:

-

Add QUANTI-Blue™ Solution to the cell culture supernatant.

-

Incubate at 37°C for 1-3 hours.

-

-

Data Measurement:

-

Measure the absorbance at 620-655 nm. The level of secreted embryonic alkaline phosphatase (SEAP) activity is proportional to the activation of NF-κB.

-

Conclusion

Polysaccharides derived from Dendrobium species have demonstrated significant immunomodulatory effects through the activation of the TLR4 signaling pathway. This guide has provided a comprehensive overview of the current understanding of this interaction, including quantitative data on cytokine production, detailed experimental protocols for key assays, and visual representations of the signaling cascades. The information presented herein is intended to facilitate further research into the therapeutic applications of this compound as TLR4 agonists for a variety of conditions, including infectious diseases and cancer immunotherapy. Further investigation is warranted to fully elucidate the structure-activity relationships of different this compound and to explore their potential in preclinical and clinical settings.

References

- 1. Effects of Polysaccharides from Different Species of Dendrobium (Shihu) on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure of Polysaccharide from Dendrobium nobile Lindl. and Its Mode of Action on TLR4 to Exert Immunomodulatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Deacylated Lipopolysaccharide: A Historical and Technical Overview for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deacylated lipopolysaccharide (dLPS), a modified form of the potent endotoxin (B1171834) lipopolysaccharide (LPS), has emerged as a significant molecule in the study of innate immunity and the development of therapeutics for sepsis and inflammatory diseases. This document provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. We delve into the enzymatic processes governing its formation, its altered biological activities, and the intricate signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Discovery and Historical Perspective

The journey to understanding deacylated lipopolysaccharide is intrinsically linked to the study of how the host immune system recognizes and detoxifies LPS, a major component of the outer membrane of Gram-negative bacteria.

Early Observations of LPS Metabolism

In the mid-1980s, researchers observed that host cells, particularly macrophages, could metabolize LPS. A pivotal study in 1985 demonstrated that macrophages from both normal and LPS-hyporesponsive mice were capable of taking up and deacylating radiolabeled LPS.[1] This was a crucial first step, suggesting that the host possesses enzymatic machinery to alter the structure of this potent bacterial molecule. The study noted the removal of non-hydroxylated fatty acids from the lipid A moiety, hinting at a specific enzymatic process.[1]

The Discovery of Acyloxyacyl Hydrolase (AOAH)

The key enzyme responsible for this deacylation was later identified as acyloxyacyl hydrolase (AOAH) . This leukocyte enzyme was found to selectively remove the secondary, non-hydroxylated fatty acyl chains from the lipid A region of LPS. This enzymatic action converts the typically hexa-acylated, highly toxic LPS into a tetra-acylated form. AOAH is produced by a variety of immune cells, including monocytes, macrophages, neutrophils, and dendritic cells, highlighting its central role in modulating the host's response to Gram-negative bacteria.[2][3]

From Detoxification to Antagonism

Initial research focused on the detoxification aspect of LPS deacylation. The removal of the secondary acyl chains was shown to dramatically reduce the pyrogenic and toxic activities of LPS.[4] However, a paradigm shift occurred with the discovery that the resulting deacylated LPS (this compound) could not only be less toxic but could also act as an antagonist to the effects of intact LPS.[5] This finding opened up new avenues for therapeutic intervention, with this compound and its synthetic analogs being investigated as potential drugs to block the hyperinflammatory response seen in sepsis.

The Biology of Deacylated Lipopolysaccharide

Mechanism of Action: Antagonizing TLR4 Signaling

LPS exerts its potent pro-inflammatory effects primarily through the Toll-like receptor 4 (TLR4) signaling complex, which also involves MD-2 and CD14. The hexa-acylated structure of the lipid A portion of LPS is crucial for the dimerization of the TLR4/MD-2 complex, a key step in initiating downstream signaling cascades that lead to the production of inflammatory cytokines.

Deacylated LPS, being tetra-acylated, can still bind to the TLR4/MD-2 complex. However, it fails to induce the conformational changes necessary for receptor dimerization and subsequent signal transduction. By occupying the receptor binding site, this compound effectively competes with and inhibits the binding of agonistic, hexa-acylated LPS, thereby acting as a competitive antagonist.

Cellular Sources of Deacylation

The deacylation of LPS is a physiological process carried out by various host cells. This intrinsic mechanism serves to control and dampen inflammatory responses to Gram-negative bacterial infections.

-

Myeloid Cells: Macrophages, neutrophils, and dendritic cells are primary sources of AOAH and are proficient at deacylating LPS, both from intact bacteria and in purified form.[2][6][7]

-

Renal Cortical Tubule Cells: These cells also produce and secrete AOAH, suggesting a role in limiting inflammation within the urinary tract.[8][9]

-

Hepatocytes: Liver parenchymal cells have been shown to take up and deacylate the R-form of LPS (lacking the O-antigen).[10]

Quantitative Analysis of Biological Activity

The deacylation of LPS leads to a significant reduction in its pro-inflammatory activity. The following table summarizes key quantitative data from various studies, comparing the biological potency of intact LPS with that of its deacylated form.

| Biological Assay | LPS Source | Fold Reduction in Potency of this compound | Reference |

| Murine Splenocyte Mitogenesis | Neisseria spp. | >100-fold | [4] |

| Murine Splenocyte Mitogenesis | E. coli, H. influenzae, P. aeruginosa | <15-fold | [4] |

| Limulus Amebocyte Lysate (LAL) Test | E. coli, H. influenzae, N. meningitidis, S. typhimurium | 30 to 60-fold | [4] |

| Neutrophil Adherence to Endothelial Cells | Various | ≥100-fold | [4] |

Key Experimental Protocols

A. Enzymatic Deacylation of Lipopolysaccharide

This protocol describes the in vitro deacylation of LPS using a source of acyloxyacyl hydrolase (AOAH), such as leukocyte lysates.

Materials:

-

Purified LPS (radiolabeled or non-radiolabeled)

-

Cell lysate from AOAH-producing cells (e.g., neutrophils, macrophages)

-

Reaction Buffer: 20 mM Tris-citrate, pH 5.0, 5 mM CaCl₂, 0.05% Triton X-100, 1 mg/ml fatty acid-free bovine serum albumin (BSA)

-

Ethanol (100%)

-

Scintillation counter (if using radiolabeled LPS)

Procedure:

-

Prepare a reaction mixture containing the purified LPS substrate in the reaction buffer.

-

Initiate the reaction by adding the cell lysate containing AOAH.

-

Incubate the mixture at 37°C for a specified period (e.g., 16 hours).

-

Terminate the reaction by adding 2.5 volumes of 100% ethanol.

-

Centrifuge the mixture to precipitate the intact and partially deacylated LPS.

-

If using radiolabeled LPS with the label on the fatty acyl chains, the supernatant will contain the released ³H-fatty acids. Quantify the radioactivity in the supernatant using a scintillation counter to determine the extent of deacylation.

-

Alternatively, the pellet containing the this compound can be further purified and used in biological assays.

B. Assay for LPS Antagonism

This protocol outlines a method to assess the ability of this compound to inhibit LPS-induced cytokine production in a cell-based assay.

Materials:

-

Immune cells (e.g., human monocytic cell line like THP-1, or primary macrophages)

-

Cell culture medium

-

Intact, agonistic LPS (e.g., from E. coli O111:B4)

-

Deacylated LPS (this compound)

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

-

Plate the immune cells at an appropriate density in a multi-well plate and allow them to adhere.

-

Prepare a dilution series of the this compound antagonist.

-

Pre-incubate the cells with the this compound dilutions for a specified time (e.g., 1 hour).

-

Add a fixed, sub-maximal concentration of the agonistic LPS to the wells.

-

Include appropriate controls: cells alone, cells with LPS only, and cells with the highest concentration of this compound only.

-

Incubate the plate for a period sufficient to induce cytokine production (e.g., 4-24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of the target cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Plot the cytokine concentration against the concentration of this compound to determine the inhibitory effect.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to deacylated lipopolysaccharide.

Caption: Agonistic vs. Antagonistic TLR4 Signaling by LPS and this compound.

Caption: Workflow for Assessing this compound Antagonistic Activity.

Future Directions and Conclusion

The discovery and characterization of deacylated lipopolysaccharide have profoundly impacted our understanding of host-pathogen interactions and the regulation of innate immunity. The ability of the host to enzymatically detoxify LPS and generate an antagonist highlights a sophisticated feedback mechanism to control inflammation. For drug development professionals, this compound and synthetic tetra-acylated lipid A analogs represent a promising class of therapeutics for conditions driven by excessive LPS-induced inflammation, such as sepsis and acute lung injury.[11][12]

Future research will likely focus on further elucidating the regulation of AOAH expression and activity in different tissues and disease states, as well as optimizing the pharmacological properties of this compound-based antagonists. The detailed historical, quantitative, and methodological information provided in this guide serves as a foundational resource for scientists and researchers dedicated to advancing this critical area of study.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Acyloxyacyl hydrolase - Wikipedia [en.wikipedia.org]

- 3. AOAH - Wikipedia [en.wikipedia.org]

- 4. Enzymatically deacylated Neisseria lipopolysaccharide (LPS) inhibits murine splenocyte mitogenesis induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic tetra-acylated derivatives of lipid A from Porphyromonas gingivalis are antagonists of human TLR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Deacylation of lipopolysaccharide in whole Escherichia coli during destruction by cellular and extracellular components of a rabbit peritoneal inflammatory exudate. [vivo.weill.cornell.edu]

- 8. Identification of Acyloxyacyl Hydrolase, a Lipopolysaccharide- Detoxifying Enzyme, in the Murine Urinary Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of acyloxyacyl hydrolase, a lipopolysaccharide-detoxifying enzyme, in the murine urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deacylation of bacterial lipopolysaccharide in rat hepatocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acyloxyacyl hydrolase promotes the resolution of lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Deacylated Lipopolysaccharide: A Potent Antagonist of TLR4 Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating a potent inflammatory cascade. Uncontrolled TLR4 activation can lead to severe inflammatory conditions, including sepsis and chronic inflammatory diseases. Consequently, the development of TLR4 antagonists is a significant area of therapeutic research. Deacylated lipopolysaccharide (dLPS), a modified form of LPS lacking certain fatty acid chains, has emerged as a promising TLR4 antagonist. This technical guide provides a comprehensive overview of this compound as a TLR4 antagonist, detailing its mechanism of action, summarizing quantitative data on its efficacy, and providing detailed experimental protocols for its preparation and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in immunology and pharmacology.

Introduction to TLR4 and Lipopolysaccharide

Toll-like receptor 4 (TLR4), in complex with its co-receptor MD-2, is the primary sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. The binding of hexa-acylated LPS to the TLR4/MD-2 complex induces receptor dimerization, triggering two distinct downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[1][2] The MyD88-dependent pathway rapidly activates transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3] The TRIF-dependent pathway, which is activated following internalization of the TLR4 complex, leads to the production of type I interferons.[2]

The lipid A portion of LPS is the principal determinant of its immunostimulatory activity. The number and length of acyl chains on the lipid A moiety are critical for TLR4 activation. Hexa-acylated lipid A, commonly found in pathogenic bacteria like E. coli, is a potent TLR4 agonist, whereas under-acylated forms, such as tetra- or penta-acylated lipid A, often exhibit reduced agonistic activity or can act as antagonists.[4][5][6]

Deacylated Lipopolysaccharide (this compound) as a TLR4 Antagonist

Deacylated lipopolysaccharide (this compound) is a form of LPS from which one or more fatty acid chains have been removed, typically the ester-linked secondary acyl chains. This modification significantly alters its interaction with the TLR4/MD-2 complex.

Mechanism of Action

The antagonistic activity of this compound is primarily attributed to its ability to competitively inhibit the binding of agonistic LPS to the MD-2 co-receptor.[7] The under-acylated lipid A of this compound can still bind to the hydrophobic pocket of MD-2, but it fails to induce the conformational changes necessary for TLR4 dimerization and subsequent signal transduction.[5][7] Furthermore, the this compound/MD-2 complex can interact with a TLR4 monomer, effectively sequestering it and preventing its activation by an agonist-bound MD-2.[7]

A well-studied example of a naturally under-acylated LPS with potent antagonistic properties is derived from the bacterium Rhodobacter sphaeroides (LPS-RS).[7][8] LPS-RS is penta-acylated and is a potent antagonist of hexa-acylated LPS in both human and murine cells.[7]

Quantitative Data on this compound Antagonistic Activity

The efficacy of this compound as a TLR4 antagonist has been demonstrated in numerous in vitro and in vivo studies. The following tables summarize the quantitative data on the inhibition of key inflammatory mediators by this compound and its derivatives.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokine Production by Deacylated Lipopolysaccharide

| Cell Line | Agonist (LPS) Concentration | Antagonist (this compound) | Antagonist Concentration | Analyte | Percent Inhibition | Reference |

| Mouse Macrophages | 10 ng/mL | Deacylated Lipid A Mimetics (DLAMs) | 10 µg/mL | TNF-α | >80% | [1] |

| Human Monocytes | 10 ng/mL | Deacylated LPS (S. typhimurium) | 20:1 ratio (this compound:LPS) | Neutrophil Adherence | ~100% | [9] |

| BV2 Microglia | 1 µg/mL | LPS from Rhodobacter sphaeroides (LPS-Rs) | 5 µg/mL | TNF-α | Significant Inhibition | [8] |

| BV2 Microglia | 1 µg/mL | LPS from Rhodobacter sphaeroides (LPS-Rs) | 5 µg/mL | IL-6 | Significant Inhibition | [8] |

| BV2 Microglia | 1 µg/mL | LPS from Rhodobacter sphaeroides (LPS-Rs) | 5 µg/mL | IL-1β | Significant Inhibition | [8] |

Table 2: In Vivo Efficacy of Deacylated Lipopolysaccharide in Endotoxin Models

| Animal Model | Challenge (LPS) | Treatment (this compound) | Dose | Outcome | Reference |

| Mice | E. coli LPS-induced shock | LPS from Rhodobacter sphaeroides (LPS-RS) | Not specified | Prevention of shock | [7] |

| C57BL/6 Mice | Pseudomonas aeruginosa LPS (150 ng) + Galactosamine (18 mg) | Not specified | Not specified | Protection against lethal septic shock | [2] |

| Wistar Rats | Chronic Constriction Injury | LPS from Rhodobacter sphaeroides (LPS-RSU) | 20 µg (intrathecal) | Attenuation of mechanical and thermal hypersensitivity | [10] |

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound and for key experiments to evaluate its TLR4 antagonistic activity.

Preparation of Deacylated Lipopolysaccharide (this compound)

4.1.1. Enzymatic Deacylation using Acyloxyacyl Hydrolase (AOAH)

This method utilizes the enzyme acyloxyacyl hydrolase (AOAH) to selectively remove the secondary (acyloxyacyl-linked) fatty acids from the lipid A moiety of LPS.[11][12]

Materials:

-

Purified LPS

-

Acyloxyacyl hydrolase (AOAH)

-

AOAH reaction buffer (e.g., 20 mM Tris-citrate, pH 5.0, 5 mM CaCl₂, 0.05% Triton X-100, 1 mg/mL fatty acid-free BSA)[11]

Protocol:

-

Resuspend purified LPS in the AOAH reaction buffer.

-

Add AOAH to the LPS solution. The optimal enzyme-to-substrate ratio should be determined empirically.

-

Incubate the reaction mixture at 37°C for 16 hours.[11]

-

Terminate the reaction by adding 2.5 volumes of cold absolute ethanol to precipitate the this compound.

-

Centrifuge to pellet the this compound.

-

Wash the pellet with ethanol to remove the enzyme and buffer components.

-

Lyophilize the purified this compound.

-

The extent of deacylation can be quantified by analyzing the released fatty acids via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[11][12]

4.1.2. Mild Alkaline Hydrolysis

This chemical method removes ester-linked fatty acids from the lipid A backbone.

Materials:

-

Purified LPS

-

Chloroform:Methanol (2:1, v/v)

-

0.1 N Hydrochloric Acid (HCl)

Protocol:

-

Dissolve the LPS in a chloroform:methanol (2:1, v/v) solution.[2]

-

Saturate this solution with an equal volume of 0.5 M Na₂CO₃ buffer (pH 10.5).[2][13]

-

Vortex the mixture thoroughly to create an emulsion.

-

Incubate the mixture at 50-60°C for 10-30 minutes with stirring.[2] The exact time and temperature may need optimization depending on the LPS source.

-

Cool the reaction mixture in an ice-water bath to stop the reaction.

-

Neutralize the solution by adding 0.1 N HCl.

-

Extract the this compound using a Bligh-Dyer extraction or by precipitating with ethanol.

-

Wash and lyophilize the purified this compound.

-

Confirm the deacylation by analyzing the fatty acid content.

In Vitro Assays for TLR4 Antagonism

4.2.1. Cytokine Production Assay (ELISA)

This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with LPS.

Materials:

-

Immune cells (e.g., RAW 264.7 murine macrophages, human peripheral blood mononuclear cells (PBMCs), or THP-1 monocytes)

-

Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

LPS (e.g., from E. coli O111:B4)

-

Deacylated LPS (this compound)

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

Protocol:

-

Seed the immune cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a predetermined optimal concentration of LPS (e.g., 10-100 ng/mL). Include control wells with cells only, cells with LPS only, and cells with this compound only.

-

Incubate the plate for an appropriate time to allow for cytokine production (e.g., 4-24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of the target cytokines in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production for each concentration of this compound.

4.2.2. NF-κB Reporter Gene Assay

This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of an NF-κB-dependent promoter to measure the activation of this key transcription factor.

Materials:

-

HEK-Blue™ hTLR4 cells (or other suitable NF-κB reporter cell line)

-

Appropriate cell culture and assay media

-

LPS

-

Deacylated LPS (this compound)

-

Reporter gene detection reagent (e.g., QUANTI-Blue™ for SEAP)

-

Plate reader (spectrophotometer or luminometer)

Protocol:

-

Plate the reporter cells in a 96-well plate and incubate overnight.

-

Pre-incubate the cells with a range of this compound concentrations for 1 hour.

-

Add LPS to the wells to stimulate TLR4 signaling.

-

Incubate for 6-24 hours to allow for reporter gene expression.

-

Measure the reporter gene activity according to the manufacturer's protocol. For SEAP, this typically involves transferring a small volume of supernatant to a new plate containing the detection reagent and measuring the absorbance at a specific wavelength.

-

Determine the dose-dependent inhibition of NF-κB activation by this compound.

Visualizations of Signaling Pathways and Workflows

TLR4 Signaling Pathway

The following diagram illustrates the TLR4 signaling cascade initiated by LPS and the antagonistic action of this compound.

Caption: TLR4 signaling pathway activated by LPS and inhibited by this compound.

Experimental Workflow for Evaluating TLR4 Antagonists

This diagram outlines the typical experimental procedure for assessing the antagonistic properties of a compound like this compound.

Caption: Workflow for in vitro evaluation of this compound as a TLR4 antagonist.

Conclusion

Deacylated lipopolysaccharide represents a compelling class of TLR4 antagonists with significant therapeutic potential for a range of inflammatory diseases. Its ability to potently and specifically inhibit LPS-induced TLR4 signaling has been well-documented. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug developers to further investigate and harness the therapeutic capabilities of this compound. Future research should focus on elucidating the structure-activity relationships of this compound from various bacterial sources to optimize its antagonistic properties and advance its clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. US4912094A - Modified lipopolysaccharides and process of preparation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Key Residues That Confer Rhodobacter sphaeroides LPS Activity at Horse TLR4/MD-2 | PLOS One [journals.plos.org]

- 5. invivogen.com [invivogen.com]

- 6. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. Lipopolysaccharide from Rhodobacter sphaeroides Attenuates Microglia-Mediated Inflammation and Phagocytosis and Directs Regulatory T Cell Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deacylated lipopolysaccharide inhibits neutrophil adherence to endothelium induced by lipopolysaccharide in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Stimulus-dependent Deacylation of Bacterial Lipopolysaccharide by Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deacylation of Purified Lipopolysaccharides by Cellular and Extracellular Components of a Sterile Rabbit Peritoneal Inflammatory Exudate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CA2800368C - Method of lipopolysaccharide extraction - Google Patents [patents.google.com]

An In-depth Technical Guide to Exploratory Studies of Lipopolysaccharide (LPS) in Immunology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies involved in the exploratory immunological studies of Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune system.[1] This document details the intricate signaling pathways initiated by LPS, presents quantitative data from relevant studies in a structured format, and offers detailed experimental protocols for in vitro and in vivo research.

Core Signaling Pathways of LPS in Immune Cells

LPS is primarily recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells such as macrophages and dendritic cells.[2] This recognition triggers a cascade of intracellular signaling events that can be broadly categorized into two main pathways: the MyD88-dependent and the MyD88-independent (TRIF-dependent) pathways. These pathways culminate in the production of pro-inflammatory cytokines, chemokines, and interferons, orchestrating the innate immune response.[3]

The MyD88-dependent pathway is initiated by the recruitment of the Toll-interleukin 1 receptor (TIR) domain-containing adapter protein MyD88 to the activated TLR4 receptor complex. This pathway is crucial for the early activation of the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) cascade, leading to the rapid production of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3]

The MyD88-independent pathway is activated upon internalization of the TLR4 complex.[4] This pathway is mediated by the adapter protein TRIF (TIR-domain-containing adapter-inducing interferon-β) and the TRIF-related adapter molecule (TRAM). The TRIF-dependent pathway is essential for the induction of type I interferons (IFNs) and the late-phase activation of NF-κB.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. Lipopolysaccharide detection by the innate immune system may be an uncommon defence strategy used in nature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Deacylated Lipopolysaccharide: A Technical Guide for Researchers in Drug Development

An In-depth Technical Guide on the Core Principles, Methodologies, and Applications of Deacylated Lipopolysaccharide as a Toll-like Receptor 4 Antagonist.

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[1][2] This activation is primarily mediated through the Toll-like receptor 4 (TLR4) signaling complex, leading to the production of pro-inflammatory cytokines and, in severe cases, septic shock.[3][4] The immunostimulatory activity of LPS resides in its lipid A moiety, a glucosamine (B1671600) disaccharide with multiple fatty acid chains.[1][5] Deacylated lipopolysaccharide (dLPS) is a modified form of LPS from which some of these fatty acid chains have been removed, either chemically or enzymatically.[6][7] This structural modification significantly reduces its endotoxicity and can transform it into a competitive antagonist of TLR4, capable of inhibiting the inflammatory response to native LPS.[8][9] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of deacylated LPS, including its preparation, characterization, mechanism of action, and relevant experimental protocols.

Structure of Lipopolysaccharide and its Deacylated Form

Lipopolysaccharide is a complex glycolipid comprised of three distinct domains:

-

Lipid A: The hydrophobic anchor of LPS embedded in the outer bacterial membrane. It is a phosphorylated glucosamine disaccharide decorated with multiple ester- and amide-linked fatty acid chains. The number and length of these acyl chains are critical determinants of its biological activity.[1][10]

-

Core Oligosaccharide: A short, non-repeating chain of sugars linked to lipid A.[1]

-

O-Antigen: A long, repeating polysaccharide chain extending from the core oligosaccharide. This is the primary antigenic determinant of the bacterium.[1]

Deacylation specifically targets the fatty acid chains of the lipid A moiety. The removal of these acyl chains, particularly the secondary (acyloxyacyl-linked) fatty acids, is the key modification that attenuates the endotoxic properties of LPS.[7][11]

Preparation of Deacylated Lipopolysaccharide

Deacylated LPS can be prepared through two primary methods: alkaline hydrolysis and enzymatic deacylation.

Experimental Protocol 1: Alkaline Hydrolysis

Mild alkaline hydrolysis selectively cleaves the ester-linked fatty acids from the lipid A moiety while leaving the amide-linked fatty acids intact.[6][12]

Methodology:

-

Dissolution: Dissolve purified LPS in a suitable solvent, such as a chloroform:methanol mixture (2:1, v/v).

-

Alkaline Treatment: Saturate the LPS solution with an aqueous buffer of 0.5 M sodium carbonate (Na₂CO₃) with a pH of 10.5.

-

Incubation: Incubate the mixture at a temperature between 50°C and 60°C. The duration of incubation can range from 10 minutes to 48 hours, depending on the desired degree of deacylation.[13]

-

Solvent Removal: Rapidly evaporate the solvent under vacuum at 45°C to 50°C.[13]

-

Purification: The resulting deacylated LPS can be further purified using dialysis or size-exclusion chromatography to remove salts and liberated fatty acids.

-

Characterization: The extent of deacylation should be confirmed by analytical techniques such as mass spectrometry or gas chromatography to analyze the fatty acid content.[10][14]

Experimental Protocol 2: Enzymatic Deacylation

Enzymatic deacylation offers a more specific method for removing the secondary acyl chains from lipid A, using the enzyme acyloxyacyl hydrolase (AOAH).[4][7]

Methodology:

-

Enzyme Source: Acyloxyacyl hydrolase can be purified from leukocytes or produced recombinantly.[7][15]

-

Reaction Buffer: Prepare a suitable reaction buffer, typically with a slightly acidic pH (e.g., 20 mM sodium acetate, pH 5.4) and containing a detergent to facilitate enzyme-substrate interaction.[8]

-

Incubation: Incubate the purified LPS with AOAH at 37°C. The reaction time will depend on the enzyme concentration and the desired level of deacylation.

-

Reaction Termination: The enzymatic reaction can be stopped by heat inactivation or by the addition of a denaturing agent.

-

Purification: Purify the deacylated LPS from the reaction mixture to remove the enzyme and cleaved fatty acids, for example, by extraction and chromatography.

-

Analysis: The final product should be analyzed to confirm the removal of the secondary acyl chains from the lipid A moiety.[14]

Biological Activity and TLR4 Antagonism

The removal of acyl chains from lipid A dramatically reduces the ability of LPS to activate the TLR4 signaling pathway. Deacylated LPS, particularly tetra-acylated forms, are significantly less potent than their hexa-acylated counterparts and can act as competitive antagonists.[5][16]

Mechanism of Action

The TLR4 signaling cascade is initiated when LPS, in complex with MD-2, induces the dimerization of the TLR4 receptor.[5] This leads to the recruitment of intracellular adaptor proteins and the activation of two distinct signaling pathways:

-

MyD88-dependent pathway: This pathway leads to the early activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][17]

-

TRIF-dependent pathway: This pathway results in the late activation of NF-κB and the induction of type I interferons.[18][19]